molecular formula C7H5FN2 B3247005 2-Fluoro-4-methylnicotinonitrile CAS No. 1807136-76-0

2-Fluoro-4-methylnicotinonitrile

Cat. No.: B3247005
CAS No.: 1807136-76-0
M. Wt: 136.13 g/mol
InChI Key: VQHMZLHWCIZVSC-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylnicotinonitrile is an organic compound with the molecular formula C7H5FN2 It is a fluorinated derivative of nicotinonitrile, characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-4-methylnicotinonitrile involves the reaction of 3-bromo-5-fluoro-4-methylpyridine with copper cyanide in N,N-dimethylformamide (DMF) at 150°C for 16 hours in a sealed tube. The reaction mixture is then quenched with aqueous ammonia and extracted with diethyl ether to obtain the desired product .

Another method involves the reaction of 2-amino-4-chloropyridine with potassium hexamethylsilazane in tetrahydrofuran (THF) at 0°C, followed by the addition of 5-fluoro-4-methylpyridine-3-carbonitrile. The reaction mixture is stirred at room temperature for 18 hours, quenched with ammonium chloride solution, and extracted with ethyl acetate to yield the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylnicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidation products.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride and primary amines in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the fluorine atom.

    Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.

    Reduction: Amines derived from the reduction of the nitrile group.

Scientific Research Applications

2-Fluoro-4-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylnicotinonitrile depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylnicotinonitrile: Similar structure but with the methyl group at the 5-position.

    2-Fluoro-4-chloronicotinonitrile: Similar structure but with a chlorine atom instead of a methyl group.

    2-Fluoro-4-methylpyridine: Lacks the nitrile group, making it less reactive in certain chemical transformations.

Uniqueness

2-Fluoro-4-methylnicotinonitrile is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and interactions with other molecules. The presence of the nitrile group also provides additional functionalization options, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-fluoro-4-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHMZLHWCIZVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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